1,2-Dipentadecanoyl-sn-glycerol

描述

Contextualizing sn-Glycerol-based Lipids in Cellular Function

General Overview of Glycerolipids in Biological Systems

Glycerolipids are a major class of lipids defined by their core structure: a glycerol (B35011) backbone. wikipedia.orguni.lu This three-carbon molecule, with its hydroxyl groups, serves as an attachment point for fatty acids and other molecular groups, allowing for the formation of a wide variety of lipids. wikipedia.org Depending on the number of fatty acids attached, they can be monoglycerides, diglycerides, or triglycerides. oup.com

These molecules are fundamental to life, serving three primary functions:

Energy Storage: Triglycerides (also called triacylglycerols) are the primary form of long-term energy storage in animals and plants. wikipedia.orgoup.com

Structural Components: Glycerolipids, particularly phospholipids (B1166683), are the essential building blocks of cellular membranes, forming the lipid bilayer that encloses cells and their organelles. wikipedia.org

Signaling Molecules: Certain glycerolipids, like diacylglycerols, act as crucial second messengers in intracellular signaling pathways, translating external signals into cellular responses. uni.lu

The synthesis and breakdown of glycerolipids are tightly regulated processes vital for maintaining cellular health and function. wikipedia.org

Classification and Nomenclature of Diacylglycerol Isomers

Diacylglycerols (DAGs) are a subclass of glycerolipids consisting of a glycerol molecule with two fatty acid chains attached via ester linkages. oup.comnih.gov The identity and position of these fatty acid chains create a remarkable diversity of DAG molecules. nih.gov

A key distinction in DAG classification is the position of the two fatty acids on the glycerol backbone, leading to two primary positional isomers:

1,2-Diacylglycerol

1,3-Diacylglycerol

To precisely describe the stereochemistry of these molecules, the stereospecific numbering (sn) system is used. This nomenclature assigns the positions on the glycerol backbone as sn-1, sn-2, and sn-3. By definition, diacylglycerols generated from the hydrolysis of phospholipids, which are built from sn-glycerol-3-phosphate, are sn-1,2 isomers. youtube.com This stereochemical specificity is critical, as cellular enzymes can distinguish between different isomers, implying that each may have a distinct biological role and fate. youtube.com The LIPID MAPS consortium provides a comprehensive classification system for lipids, including detailed nomenclature for various isomers. sigmaaldrich.com

For example, the subject of this article, 1,2-Dipentadecanoyl-sn-glycerol , specifies that two pentadecanoic acid molecules are attached to the sn-1 and sn-2 positions of the glycerol backbone, leaving the sn-3 position with a free hydroxyl group.

Overview of Diacylglycerols as Key Lipid Messengers

Once viewed simply as intermediates in lipid metabolism, diacylglycerols are now recognized as potent signaling molecules with profound effects on cellular physiology. nih.govnih.gov

Historical Perspective of Diacylglycerol Discovery in Signaling

The journey to understanding DAG's role in signaling has been a multi-decade endeavor. In the late 1950s, Eugene Kennedy and his colleagues first described DAG as a key intermediate in the biosynthesis of triglycerides and phospholipids, a sequence now known as the Kennedy pathway. youtube.com For a long time, this metabolic role was its primary identity.

A paradigm shift occurred in the late 1970s when the Japanese biochemist Yasutomi Nishizuka discovered Protein Kinase C (PKC) and identified it as the first cellular receptor for DAG. nih.gov This seminal discovery unveiled an entirely new field of lipid-mediated signaling, establishing DAG as a critical second messenger. nih.gov It became clear that upon stimulation of cell surface receptors, phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2) are cleaved by phospholipase C (PLC) to generate two second messengers: inositol (B14025) trisphosphate (IP3) and DAG. nih.govcaymanchem.com This event initiates a cascade of downstream cellular responses.

Structural Diversity and Functional Implications of Diacylglycerols

The functional diversity of diacylglycerols is intrinsically linked to their structural variety. The specific fatty acids attached to the glycerol backbone can vary in chain length and degree of saturation. nih.gov This structural nuance means that not all DAG molecules are created equal; different DAG species can have distinct effects on the physical properties of membranes and the activity of DAG-binding proteins. nih.gov

For instance, the presence of DAG in a membrane can alter its curvature and fluidity. As signaling molecules, specific DAG structures are generated in different cellular compartments and at different times, creating a complex and dynamic regulatory network. youtube.com This spatiotemporal control allows cells to fine-tune their responses to various stimuli. The interplay between the enzymes that produce and consume DAG, along with the existence of multiple families of proteins that are regulated by DAG, underscores the strategic and complex role of these lipids in orchestrating biochemical networks. nih.gov

Specific Significance of this compound Isomers in Research

The specific research significance of this compound lies in the nature of its constituent fatty acids: pentadecanoic acid (C15:0). This is an odd-chain saturated fatty acid .

For many years, odd-chain fatty acids were considered of little physiological importance in humans and were often used merely as internal standards for mass spectrometry analysis because of their low natural abundance compared to even-chain fatty acids. However, recent research has overturned this view, revealing that odd-chain fatty acids and the lipids that contain them, such as this compound, have unique metabolic fates and are valuable biomarkers.

Epidemiological studies have shown that higher circulating levels of odd-chain saturated fatty acids like C15:0 are associated with a lower risk of metabolic diseases, including type 2 diabetes and cardiovascular disease. nih.gov These fatty acids are used as biomarkers for the intake of certain foods, particularly dairy products.

The metabolism of odd-chain fatty acids differs from that of their even-chain counterparts. Beta-oxidation of fatty acids with an even number of carbons yields only acetyl-CoA. In contrast, the breakdown of odd-chain fatty acids produces acetyl-CoA plus a final three-carbon molecule, propionyl-CoA. wikipedia.orgyoutube.com This propionyl-CoA can be converted to succinyl-CoA, which then enters the Krebs cycle (TCA cycle), contributing to cellular energy production and gluconeogenesis. wikipedia.orgyoutube.com

Therefore, this compound is a significant molecule in research for several reasons:

It serves as a specific molecular tool to study the metabolism and signaling functions of diacylglycerols containing odd-chain fatty acids.

Its metabolism provides insight into the pathways that generate propionyl-CoA.

It can be used in studies investigating the link between dietary fat intake (e.g., from dairy) and metabolic health outcomes.

While research on a closely related compound, 1,2-dipalmitoyl-sn-glycerol (B135180) (containing the even-chain C16:0 fatty acid), has shown it can activate Protein Kinase C (PKC) and promote the growth of certain bacteria, the specific biological activities of this compound are an area of ongoing investigation. Its unique structure as a symmetric odd-chain diacylglycerol makes it a valuable lipid standard and research tool for dissecting the complex world of lipid metabolism and signaling.

Rationale for Studying Specific Acyl Chain Compositions

The study of diacylglycerols with specific acyl chain compositions, such as this compound, is driven by the growing understanding that the structure of these lipid molecules is not arbitrary but is instead a critical determinant of their biological function. pnas.org The length, saturation, and positioning of the fatty acid chains on the glycerol backbone have profound effects on the molecule's behavior and its interactions within the cell. nih.govpnas.org

The acyl chain composition of DAGs directly influences the physical properties of cellular membranes. Lipids with different chains can alter membrane fluidity, thickness, and curvature, which in turn affects essential processes like vesicle budding, membrane fusion, and the localization and function of membrane-bound proteins. creative-proteomics.comnih.gov For instance, studies comparing the effects of various DAGs on bilayer structure have shown that different acyl chains can induce distinct perturbations, including the tendency to form non-bilayer lipid phases or cause the lateral separation of membrane components. nih.gov

Crucially, the heterogeneity of DAG species is a mechanism for encoding specificity into cellular signaling pathways. pnas.org Research has demonstrated that chemically distinct DAG species can differentially recruit and activate specific isoforms of protein kinase C. pnas.org This specificity allows for a nuanced cellular response, where the particular DAG species generated dictates the subsequent phosphorylation of downstream targets and, ultimately, the physiological outcome. This functional distinction underscores the importance of investigating individual DAG molecules, as lipids with seemingly minor structural differences can have unique roles in signal transduction. nih.govpnas.org

Distinctive Roles of Pentadecanoyl Chains in Biological Contexts

The defining feature of this compound is its two pentadecanoyl (pentadecanoic acid, C15:0) acyl chains. Pentadecanoic acid is an odd-chain saturated fatty acid (OCS-FA), a class of fatty acids that has garnered significant research interest for its unique biological roles and associations with health. mdpi.comnih.gov While historically considered minor components in human tissues, OCS-FAs like C15:0 are now recognized as important biological molecules. mdpi.comcabidigitallibrary.org Their presence in the body stems from both dietary intake, particularly from dairy products and some fish, and potential endogenous production. mdpi.comdroracle.ai

A substantial body of epidemiological research has linked higher circulating levels of pentadecanoic acid with positive health outcomes. Specifically, C15:0 has been identified as a biomarker for lower risk of major cardiometabolic diseases, including type 2 diabetes (T2D) and coronary heart disease. mdpi.comnih.govnih.gov A targeted lipidomics study investigating the association between OCFA-containing lipids and T2D risk made a particularly relevant finding: diacylglycerols containing C15:0 were inversely associated with the risk of developing T2D. nih.govresearchgate.net This provides a direct link between a DAG with this specific acyl chain and a significant health outcome.

At the cellular level, pentadecanoic acid exhibits several beneficial properties. It is a stable saturated fatty acid that can be incorporated into cell membranes, where it is thought to enhance stability and protect against lipid peroxidation. nih.gov Research suggests C15:0 has a primary role in stabilizing cell membranes and supporting mitochondrial function. nutritionaloutlook.com Furthermore, studies have demonstrated that C15:0 possesses anti-inflammatory, antifibrotic, and antimicrobial properties. nih.gov The incorporation of these pentadecanoyl chains into a diacylglycerol molecule like this compound would logically confer these distinctive characteristics, influencing its function as both a signaling molecule and a precursor for other complex lipids.

Table 2: Summary of Biological Associations and Cellular Roles of Pentadecanoic Acid (C15:0)

| Category | Finding | Reference(s) |

|---|---|---|

| Health Association | Higher circulating levels are associated with lower risk of type 2 diabetes. | mdpi.comnih.govresearchgate.net |

| Health Association | Plasma concentrations are associated with lower risk of cardiometabolic diseases. | mdpi.comcabidigitallibrary.org |

| Cellular Role | Stabilizes cell membranes and reduces lipid peroxidation. | nih.gov |

| Cellular Role | Supports mitochondrial function. | nutritionaloutlook.com |

| Cellular Role | Exhibits anti-inflammatory, antifibrotic, and anticancer activities. | nih.gov |

| Biomarker Status | Used as an objective biomarker for dairy fat consumption. | cabidigitallibrary.orgnih.gov |

This table summarizes findings related to the pentadecanoic acid (C15:0) fatty acid component.

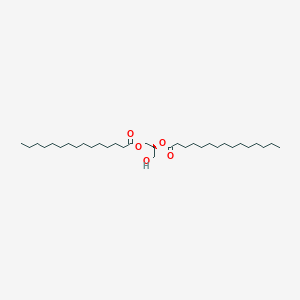

Structure

2D Structure

属性

分子式 |

C33H64O5 |

|---|---|

分子量 |

540.9 g/mol |

IUPAC 名称 |

[(2S)-3-hydroxy-2-pentadecanoyloxypropyl] pentadecanoate |

InChI |

InChI=1S/C33H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32(35)37-30-31(29-34)38-33(36)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31,34H,3-30H2,1-2H3/t31-/m0/s1 |

InChI 键 |

FWYXULJVROPNGE-HKBQPEDESA-N |

手性 SMILES |

CCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCCCCC |

规范 SMILES |

CCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCC |

物理描述 |

Solid |

产品来源 |

United States |

Biosynthesis and De Novo Synthesis Pathways of 1,2 Dipentadecanoyl Sn Glycerol

Enzymatic Pathways in De Novo 1,2-Dipentadecanoyl-sn-glycerol Synthesis

The de novo synthesis of this compound follows the well-established glycerol-3-phosphate pathway, a fundamental route for the creation of various glycerolipids. nih.govnih.gov This process begins with a glycerol-3-phosphate backbone and sequentially adds fatty acyl chains.

Glycerol-3-Phosphate Acyltransferase (GPAT) and Lysophosphatidic Acid Acyltransferase (LPAAT) Involvement

The initial and rate-limiting step in this pathway is catalyzed by Glycerol-3-Phosphate Acyltransferase (GPAT). nih.govnih.govwikipedia.org This enzyme facilitates the transfer of a fatty acyl-CoA, in this case, pentadecanoyl-CoA, to the sn-1 position of glycerol-3-phosphate, forming 1-pentadecanoyl-sn-glycerol-3-phosphate, also known as lysophosphatidic acid (LPA). wikipedia.orgtandfonline.com There are several isoforms of GPAT, each with distinct tissue distributions and substrate specificities. nih.gov While many GPATs show a preference for saturated and unsaturated long-chain fatty acyl-CoAs like palmitoyl-CoA and oleoyl-CoA, their activity with odd-chain fatty acids like pentadecanoyl-CoA is crucial for the initiation of this compound synthesis. nih.gov

Following the formation of LPA, the next acylation step is carried out by Lysophosphatidic Acid Acyltransferase (LPAAT), also known as acylglycerol-3-phosphate acyltransferase (AGPAT). tandfonline.comnih.gov This enzyme esterifies a second pentadecanoyl-CoA molecule to the sn-2 position of the LPA, yielding 1,2-dipentadecanoyl-sn-glycero-3-phosphate, or phosphatidic acid (PA). tandfonline.comembopress.org The substrate selectivity of LPAAT is a critical determinant of the final fatty acid composition of the diacylglycerol. tandfonline.comnih.gov Some LPAAT enzymes exhibit broad substrate promiscuity, reacting with saturated, unsaturated, and even branched-chain fatty acids, which would allow for the incorporation of pentadecanoic acid. tandfonline.com

Phosphatidic Acid Phosphatase (PAP/Lipin) Catalysis in this compound Formation

The final step in the generation of this compound from the de novo pathway is the dephosphorylation of the newly synthesized phosphatidic acid. nih.gov This reaction is catalyzed by Phosphatidic Acid Phosphatase (PAP), a family of enzymes also known as lipins. nih.govnih.gov Lipins are Mg2+-dependent phosphatases that translocate from the cytosol to cellular membranes to act on their substrate. nih.gov They remove the phosphate (B84403) group from the sn-3 position of 1,2-dipentadecanoyl-sn-glycero-3-phosphate, releasing this compound. nih.govnih.gov This diacylglycerol can then serve as a precursor for the synthesis of other lipids, such as triacylglycerols and phospholipids (B1166683). nih.gov

Precursors and Substrate Specificity in this compound Formation

The rate and specificity of this compound synthesis are heavily dependent on the availability of its key precursor, pentadecanoic acid, and the flow of substrates through the lipid synthesis pathways.

Availability of Pentadecanoic Acid for Acylation

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid. Unlike even-chain fatty acids, which are readily synthesized de novo from acetyl-CoA, the synthesis of odd-chain fatty acids requires a different primer: propionyl-CoA. nih.gov The condensation of propionyl-CoA with malonyl-CoA initiates the elongation process that ultimately yields pentadecanoyl-CoA. nih.gov

The primary sources of propionyl-CoA for this process can be both endogenous and exogenous. nih.govnih.gov Endogenously, it can be generated from the metabolism of certain amino acids (valine, isoleucine, methionine, and threonine) and the breakdown of cholesterol. nih.gov Exogenously, the fermentation of dietary fibers by gut microbiota is a significant source of propionate, which can then be converted to propionyl-CoA. nih.gov Ruminant fats, such as those in dairy products, are also a direct dietary source of pentadecanoic acid. nih.govplos.org The availability of pentadecanoic acid, therefore, is influenced by diet and gut microbiome composition. nih.gov For pentadecanoic acid to be used in acylation reactions, it must first be activated to its coenzyme A thioester, pentadecanoyl-CoA, a reaction catalyzed by long-chain fatty-acid-CoA ligase. wikipedia.org

Substrate Flux and Channeling in Lipid Synthesis Pathways

The concept of substrate channeling plays a significant role in determining the fate of fatty acids within the cell. nih.gov This refers to the process where intermediates in a metabolic pathway are passed directly from one enzyme to the next without equilibrating with the bulk cytosolic pool. nih.gov This "channeling" can be influenced by the localization of the enzymes involved in lipid synthesis, many of which are situated in the endoplasmic reticulum and mitochondria. nih.govnih.gov

The flow of fatty acids into either storage forms like triacylglycerols or membrane phospholipids is dependent on the expression, activity, and localization of the enzymes in the glycerol-3-phosphate pathway. nih.gov The metabolic fate of newly synthesized phosphatidic acid, for instance, can be influenced by its fatty acyl chain composition, with some species being preferentially routed towards the synthesis of specific phospholipids. embopress.org This suggests that the presence of pentadecanoyl-CoA could influence its own channeling into the formation of this compound.

Regulatory Mechanisms Governing this compound Biosynthesis

The biosynthesis of diacylglycerols, including this compound, is tightly regulated to maintain cellular lipid homeostasis and prevent lipotoxicity that can result from excessive lipid accumulation. ontosight.ai This regulation occurs at multiple levels, including enzymatic control, substrate availability, and hormonal signaling. ontosight.ai

Key enzymes in the pathway, such as GPAT and PAP (lipin), are subject to regulatory control. nih.govontosight.ai For example, the activity of these enzymes can be modulated by feedback inhibition, allosteric regulation, and transcriptional control. ontosight.ai

Hormones also play a crucial role in orchestrating lipid metabolism. ontosight.ainumberanalytics.com Insulin (B600854), for instance, generally promotes lipid synthesis by activating key enzymes, while glucagon (B607659) has an inhibitory effect. ontosight.ainumberanalytics.comslideshare.net The availability of substrates like glycerol-3-phosphate and acyl-CoAs is another critical regulatory point. ontosight.ai The supply of propionyl-CoA, the precursor for odd-chain fatty acid synthesis, is a key determinant in the production of pentadecanoic acid and, consequently, this compound. nih.gov The competition between different metabolic pathways for propionyl-CoA, such as the fatty acid synthesis pathway and the tricarboxylic acid cycle, also influences the final yield of odd-chain fatty acids. nih.gov

Transcriptional and Post-Translational Regulation of Biosynthetic Enzymes

The production rate of this compound is not constant; it is meticulously regulated to meet cellular needs. This control is exerted at multiple levels, including the synthesis of the enzymes themselves (transcriptional regulation) and the modification of these enzymes after they have been synthesized (post-translational regulation).

Transcriptional Regulation

Key transcription factors include:

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): This is a major regulator of lipogenesis. In response to hormones like insulin, which signal a state of energy abundance, SREBP-1c is activated. mdpi.com It then moves into the nucleus and binds to specific DNA sequences to increase the transcription of lipogenic genes, including GPAT1. mdpi.com

Peroxisome Proliferator-Activated Receptor γ (PPARγ): This nuclear receptor is another critical activator of lipid synthesis genes, particularly in adipose tissue. Activation of PPARγ can lead to an increased expression of the GPAT3 isoform. mdpi.com

Carbohydrate Response Element-Binding Protein (ChREBP): This factor responds to high levels of glucose, activating the transcription of genes involved in both fatty acid synthesis and triacylglycerol synthesis.

Table 2: Transcriptional Regulators of DAG Biosynthetic Enzymes

| Transcription Factor | Activating Signal (Example) | Target Enzyme Gene (Example) | Effect on Gene Expression |

|---|---|---|---|

| SREBP-1c | Insulin | GPAT1 | Upregulation |

| PPARγ | Fatty acids, PPARγ agonists | GPAT3 | Upregulation |

Post-Translational Modifications

After the enzymes are synthesized, their activity, stability, and cellular location can be further modified. These post-translational modifications (PTMs) provide a rapid and dynamic layer of control over the biosynthetic pathway. youtube.com

Common PTMs for lipid metabolic enzymes include:

Phosphorylation: The addition of a phosphate group can act as a molecular switch, turning an enzyme on or off. For instance, the activity and localization of PAP (lipin) enzymes are heavily regulated by their phosphorylation status.

Ubiquitination: This process involves attaching a small protein called ubiquitin to an enzyme. youtube.com This often serves as a tag, marking the enzyme for degradation by the proteasome, thereby controlling the enzyme's abundance in the cell. youtube.com

Acetylation: The addition of an acetyl group, particularly on histone proteins that package DNA, can regulate gene transcription. youtube.com Acetylation of the enzymes themselves can also occur, modifying their activity.

While the specific PTMs for every enzyme involved in this compound synthesis are a subject of ongoing research, these mechanisms are known to be fundamental regulators of the broader diacylglycerol and triacylglycerol synthesis pathways. nih.gov

Allosteric Control and Feedback Inhibition in this compound Production

In addition to regulating the amount of enzyme present, cells must also control the activity of the enzymes that are already available. This is often achieved through allosteric control, where molecules bind to the enzyme at a site other than the active site to inhibit or activate its function. byjus.com A key form of allosteric control in metabolic pathways is feedback inhibition, where the end product of a pathway inhibits an enzyme that functions early in the same pathway. byjus.comnumberanalytics.com This mechanism effectively prevents the wasteful overproduction of metabolites. numberanalytics.com

In the context of this compound synthesis, several feedback loops are active:

Inhibition by Fatty Acyl-CoAs: The precursor molecule, pentadecanoyl-CoA, belongs to the class of long-chain fatty acyl-CoAs. High concentrations of these molecules can inhibit the very first committed step of their own synthesis by targeting the enzyme Acetyl-CoA Carboxylase (ACC). wikipedia.org They can also inhibit Fatty Acid Synthase (FAS), providing a direct feedback loop to control the availability of the fatty acid building blocks. wikipedia.orgnih.gov Furthermore, elevated levels of acyl-CoAs can inhibit GPAT, the first enzyme in the Kennedy pathway. ontosight.ai

Regulation by Pathway Intermediates: Metabolic intermediates within the pathway can also exert control. For example, an accumulation of phosphatidic acid (PA) or diacylglycerol (DAG) itself can signal to the cell to slow down the pathway by inhibiting upstream enzymes. mdpi.com This ensures a balanced flow through the metabolic network and prevents the buildup of potentially toxic intermediates.

Table 3: Allosteric and Feedback Regulators of DAG Production

| Inhibitory Molecule | Target Enzyme | Type of Regulation | Effect |

|---|---|---|---|

| Pentadecanoyl-CoA (Long-chain fatty acyl-CoA) | Acetyl-CoA Carboxylase (ACC) | Feedback Inhibition | Decreases fatty acid synthesis |

| Pentadecanoyl-CoA (Long-chain fatty acyl-CoA) | Glycerol-3-phosphate acyltransferase (GPAT) | Feedback Inhibition | Decreases DAG synthesis |

| Diacylglycerol (DAG) | Upstream biosynthetic enzymes | Feedback Inhibition | Reduces pathway flux |

Catabolism and Turnover of 1,2 Dipentadecanoyl Sn Glycerol

Enzymes Mediating 1,2-Dipentadecanoyl-sn-glycerol Catabolism

Beyond simple hydrolysis, the turnover of this compound is also controlled by phosphorylation, a key step that converts the signaling molecule into a biosynthetic intermediate. This process and its reversal are managed by specific kinases and phosphatases.

Diacylglycerol kinases (DAGKs) are a family of enzymes that phosphorylate DAG at the free hydroxyl group of the sn-3 position, converting it to phosphatidic acid (PA). nih.govumaryland.edu This action terminates DAG-mediated signaling and produces PA, another important lipid second messenger and a crucial precursor for the synthesis of more complex glycerolipids. umaryland.edu

Studies on the substrate specificity of DAGK have shown that the enzyme can act on a variety of DAG species. Research on E. coli DAGK indicated that modifications to the acyl chains of the DAG substrate primarily affected the enzyme's apparent Michaelis constant (Km) with only minor effects on the maximum reaction velocity (Vm). nih.gov This suggests that this compound is a viable substrate for DAGK, although its binding affinity may differ from other DAGs. Further research on the mammalian isoform DGKε has revealed a greater sensitivity to the acyl chain at the sn-2 position compared to the sn-1 position, indicating that the specific structure of the fatty acid chains influences the enzyme's activity. nih.gov

The conversion of DAG to PA is a reversible process. Phosphatidic acid phosphatases (PAPs), also known as lipins, catalyze the dephosphorylation of PA, regenerating DAG. umaryland.edu This enzymatic reaction is a critical control point in lipid metabolism, directing PA towards either the synthesis of triacylglycerols (via DAG) or the synthesis of phospholipids (B1166683) like phosphatidylcholine and phosphatidylethanolamine. The reversible interconversion between this compound and 1,2-dipentadecanoyl-sn-glycero-3-phosphate, mediated by the opposing actions of DAGK and PAP, allows the cell to finely tune the balance between these important signaling and structural lipids. umaryland.edu

Recycling and Interconversion of this compound Derivatives

The products of this compound catabolism are not merely waste products; they are valuable molecules that are efficiently recycled by the cell.

The two molecules of pentadecanoic acid released during hydrolysis can be activated by conversion to their coenzyme A thioester, pentadecanoyl-CoA. This activated fatty acid can then either be broken down through fatty acid β-oxidation to produce acetyl-CoA for the citric acid cycle or be used as a building block for the synthesis of new complex lipids.

The glycerol (B35011) backbone is also salvaged. Glycerol kinase can phosphorylate it to form sn-glycerol-3-phosphate. nih.gov This molecule is a key metabolic intermediate that can be oxidized to dihydroxyacetone phosphate (B84403) and enter the glycolytic or gluconeogenic pathways. Alternatively, it can serve as the backbone for the de novo synthesis of new glycerolipids, including phosphatidic acid, triacylglycerols, and various phospholipids. nih.govceu.es Studies using radiolabeled diacylglycerols have confirmed that they are rapidly taken up by cells and their metabolites are incorporated into cellular phospholipids and triacylglycerols, demonstrating the efficiency of these recycling pathways. nih.gov

Interactive Data Tables

Table 1: Key Enzymes in the Catabolism of this compound

| Enzyme | Abbreviation | Function | Substrate | Product(s) |

| Diacylglycerol Lipase (B570770) | DAGL | Hydrolyzes the ester bond at the sn-1 position. nih.gov | This compound | 2-Pentadecanoyl-sn-glycerol + Pentadecanoic Acid |

| Monoacylglycerol Lipase | MAGL | Hydrolyzes the ester bond at the sn-2 position. nih.gov | 2-Pentadecanoyl-sn-glycerol | Glycerol + Pentadecanoic Acid |

| Diacylglycerol Kinase | DAGK | Phosphorylates the hydroxyl group at the sn-3 position. nih.govumaryland.edu | This compound | 1,2-Dipentadecanoyl-sn-glycero-3-phosphate |

| Phosphatidic Acid Phosphatase | PAP (Lipin) | Dephosphorylates phosphatidic acid. umaryland.edu | 1,2-Dipentadecanoyl-sn-glycero-3-phosphate | This compound |

Table 2: Metabolic Fates of this compound and its Derivatives

| Derivative | Metabolic Process | Resulting Product/Fate |

| Pentadecanoic Acid | Fatty Acid Activation & β-Oxidation | Acetyl-CoA (for energy production) |

| Pentadecanoic Acid | Re-esterification | Incorporation into new complex lipids (e.g., Triacylglycerols, Phospholipids) nih.gov |

| Glycerol | Phosphorylation (by Glycerol Kinase) | sn-Glycerol-3-Phosphate nih.gov |

| sn-Glycerol-3-Phosphate | Oxidation | Dihydroxyacetone Phosphate (for Glycolysis/Gluconeogenesis) nih.gov |

| sn-Glycerol-3-Phosphate | Acylation | Precursor for de novo lipid synthesis ceu.es |

| 2-Pentadecanoyl-sn-glycerol | Re-acylation | Re-synthesis of Diacylglycerol |

Re-acylation Pathways and Lipid Remodeling

The re-acylation of 1,2-diacylglycerols is a critical step in the synthesis of various lipid molecules. In the case of this compound, this process involves the esterification of the free hydroxyl group at the sn-3 position with a fatty acyl-CoA molecule. This reaction is predominantly catalyzed by enzymes belonging to the diacylglycerol acyltransferase (DGAT) family. The specificity of these enzymes can influence the final composition of the resulting triacylglycerol.

Lipid remodeling refers to the set of processes that modify the fatty acid composition of existing lipids, contributing to the diversity and functional specificity of cellular lipidomes. Diacylglycerols like this compound are central to these pathways. For instance, they can be generated from the dephosphorylation of phosphatidic acid or the hydrolysis of phospholipids by phospholipase C. Once formed, they can be utilized for the synthesis of other phospholipids with different head groups or fatty acid compositions, thereby contributing to the dynamic nature of cellular membranes.

While specific studies detailing the complete re-acylation and remodeling pathways exclusively for this compound are not extensively documented, the general principles of diacylglycerol metabolism provide a framework for its likely fate. The pentadecanoic acid chains of this molecule can be subject to modification, although this is less common than for unsaturated fatty acids.

Contribution to Triacylglycerol Synthesis and Storage

The primary anabolic fate of this compound is its conversion to triacylglycerol (TAG), the main form of energy storage in eukaryotes. This conversion is a direct re-acylation event, as described above.

The synthesis of TAG from this compound is a key step in lipogenesis. The resulting TAG, a 1,2,3-tripentadecanoyl-sn-glycerol or a mixed-acid TAG if a different fatty acid is added at the sn-3 position, is then incorporated into lipid droplets for storage, primarily within adipocytes.

Research has utilized this compound as a substrate to study the activity of specific enzymes involved in TAG synthesis. For example, it has been employed as a substrate for diacylglycerol acetyltransferase (EaDAcT), an enzyme that synthesizes acetyl-TAGs, which are triacylglycerols with an acetate (B1210297) group at the sn-3 position. nih.gov In such studies, this compound serves as the acceptor molecule for the acetyl group from acetyl-CoA. nih.gov

Furthermore, isotopically labeled versions of this compound can be used as tracers in metabolic studies to follow the flux of this diacylglycerol into the triacylglycerol pool and to quantify the activity of TAG synthesis pathways. The Human Metabolome Database lists 1,2-dipentadecanoyl-rac-glycerol as being associated with triglyceride synthesis. hmdb.ca

The table below summarizes the key enzymes and pathways involved in the conversion of this compound to triacylglycerol.

| Enzyme Family | Reaction Catalyzed | Substrates | Product | Cellular Location |

| Diacylglycerol Acyltransferase (DGAT) | Acylation of the sn-3 hydroxyl group | This compound, Acyl-CoA | Triacylglycerol | Endoplasmic Reticulum |

Cellular Compartmentation and Dynamics of 1,2 Dipentadecanoyl Sn Glycerol

Intracellular Distribution and Localization of 1,2-Dipentadecanoyl-sn-glycerol

The synthesis and subsequent distribution of this compound see it concentrated in key cellular compartments, primarily the plasma membrane and the endoplasmic reticulum, as well as being stored in lipid droplets.

The endoplasmic reticulum (ER) is a primary site for the synthesis of many lipids, including diacylglycerols. nih.gov As a central hub for lipid metabolism, the ER is responsible for producing the precursors for various cellular membranes and storage lipids. nih.gov Studies on human skeletal muscle have revealed that the subcellular localization of 1,2-DAGs is critical for their function. nih.gov Accumulation of 1,2-DAGs has been observed in the sarcolemma (the plasma membrane of muscle cells). nih.gov This localization at the plasma membrane is significant as it positions the molecule to participate in signaling cascades initiated by extracellular stimuli. nih.gov

Research comparing different physiological states has shown significant increases in 1,2-DAGs at the sarcolemma in athletes, obese individuals, and those with type 2 diabetes when compared to lean individuals. nih.gov One surprising finding was the accumulation of 1,2-DAGs in the mitochondrial/ER fraction of insulin-sensitive individuals, suggesting that increased DAGs in the ER may not necessarily impair insulin (B600854) sensitivity and could be related to higher rates of triglyceride synthesis. nih.gov

Lipid droplets (LDs) are now recognized as bona fide organelles, not merely inert fat depots. nih.gov They consist of a hydrophobic core of neutral lipids, which includes triacylglycerols and diacylglycerols, enclosed by a phospholipid monolayer. mdpi.com The ability to form and store neutral lipids in LDs is a feature of nearly all eukaryotic cells. nih.govyoutube.com These organelles originate from the endoplasmic reticulum, where newly synthesized neutral lipids accumulate between the leaflets of the ER membrane before budding off into the cytoplasm as mature lipid droplets. mdpi.comyoutube.com

The presence of diacylglycerols like this compound within lipid droplets serves as a storage mechanism. These stored lipids can be mobilized for energy production or other metabolic needs. ox.ac.uk LDs are dynamic and interact with numerous other organelles, including mitochondria, peroxisomes, and the ER, facilitating the transfer of lipids for various cellular processes. mdpi.com

Interactive Data Table: Subcellular Localization of 1,2-Diacylglycerols

| Cellular Compartment | Primary Role in Relation to 1,2-DAG | Research Findings |

| Plasma Membrane (Sarcolemma) | Signal Transduction Platform | Significantly greater accumulation in athletes, obese, and T2D individuals compared to lean controls. nih.gov |

| Endoplasmic Reticulum (ER) | Site of Synthesis | A major site for the production of diacylglycerols and other lipids. nih.gov Accumulation observed in insulin-sensitive individuals, possibly linked to high triglyceride synthesis rates. nih.gov |

| Lipid Droplets | Storage Reservoir | Serve as the primary storage organelle for neutral lipids, including diacylglycerols. nih.govmdpi.com Originate from the ER. youtube.com |

| Mitochondria | Energy Metabolism | LDs make close contact with mitochondria, presumably to transfer lipids for fatty acid metabolism. nih.govmdpi.com |

Membrane Association and Lateral Diffusion of this compound

The interaction of this compound with cellular membranes is governed by the physical properties of both the lipid and the membrane itself, including its curvature and local composition.

Cell membranes are not homogenous; they contain microdomains known as lipid rafts, which are enriched in cholesterol and sphingolipids. nih.govnih.gov These rafts function as organizing platforms that concentrate specific proteins and lipids to facilitate signal transduction and membrane trafficking. nih.govnih.gov The formation of these ordered domains can lead to an increase in membrane thickness and bending, thereby inducing membrane curvature. nih.gov While direct studies on this compound are limited, the biophysical properties of diacylglycerols suggest they would be influenced by such domains. As critical signaling lipids, their localization within or exclusion from lipid rafts would be a key mechanism for regulating their activity. Lipid rafts provide the necessary microenvironment for the spatial and temporal control of signaling events at the plasma membrane. nih.gov

The movement of lipids within a bilayer is a dynamic process that includes lateral diffusion within a single leaflet and "flip-flop" movement between the two leaflets. researchgate.net Molecular dynamics simulations have shown that lipid movements can be complex, involving collective flow-like motions where a lipid and its neighbors move in concert. frontiersin.org The physical state of the bilayer (e.g., liquid-disordered vs. ordered phase) significantly impacts these dynamics. nih.govnih.gov

Studies using techniques like two-point microrheology have quantified properties like monolayer viscosity and inter-monolayer friction, which depend heavily on the molecular structure of the lipids. nih.gov For instance, ordered-phase bilayers are substantially more viscous but exhibit much lower friction between leaflets compared to disordered-phase bilayers. nih.gov In the gel phase, the primary mode of lipid transport is a hopping motion, where molecules exhibit correlated translational and rotational dynamics, described as a swing-like motion. aps.org The energy barrier for a lipid to flip from one leaflet to the other is substantial and depends on the bilayer's structure, with pore formation sometimes accommodating the movement of the lipid's polar head group through the hydrophobic core. researchgate.net

Transport and Trafficking Mechanisms of this compound within Cells

The movement of this compound between different cellular compartments is essential for maintaining lipid homeostasis. This trafficking is mediated by vesicular transport and direct organelle-organelle contact sites. As previously noted, lipid droplets bud directly from the ER, representing a major trafficking pathway for newly synthesized neutral lipids. mdpi.comyoutube.com

Once formed, lipid droplets are highly mobile organelles that establish physical connections with other cellular structures. mdpi.com These membrane contact sites, sometimes involving lipidic bridges, are crucial for the transfer of lipids. mdpi.com For example, contacts between lipid droplets and mitochondria are important for supplying fatty acids for β-oxidation, while contacts with peroxisomes are also involved in lipid metabolism. nih.govmdpi.com This intricate network of interactions ensures that lipids like this compound are delivered to the specific locations where they are needed for signaling, energy storage, or as metabolic substrates.

Role of Lipid Transfer Proteins in Inter-Organelle Transport

The transport of lipids between organelles can occur through non-vesicular pathways, often mediated by a class of molecules known as lipid transfer proteins (LTPs). These proteins are capable of extracting lipid monomers from a donor membrane and delivering them to an acceptor membrane, often at membrane contact sites where two organelles are in close proximity.

While direct evidence for the transport of this compound by specific LTPs is not extensively documented, the general mechanisms of LTPs provide a framework for its potential movement. LTPs exhibit a range of specificities for the lipids they bind and transport. For instance, a system-wide analysis of human LTPs has revealed that many have preferences for lipids with specific features, such as the degree of saturation in their fatty acid chains. biorxiv.org Research has shown that some LTPs preferentially bind to glycerophospholipids with one or two sites of unsaturation. biorxiv.org Conversely, fully saturated fatty acids may be more difficult for some LTPs to extract from membranes. biorxiv.org Given that this compound contains two saturated 15-carbon pentadecanoyl chains, its interaction with and transport by LTPs would be dependent on the specific binding pocket characteristics of individual LTPs.

Studies on other diacylglycerols can offer insights. For example, the CERT protein is known to be critical for the transfer of ceramide, another lipid, from the endoplasmic reticulum to the Golgi apparatus. researchgate.net Similarly, other LTPs are implicated in the movement of various lipid species, contributing to the unique lipid composition of each organelle's membrane. biorxiv.org The transport of this compound would likely involve a yet-to-be-identified LTP with a binding site that can accommodate its specific structure.

Vesicular Transport Pathways Involving this compound

Vesicular transport is another major pathway for the movement of lipids and proteins between organelles. This process involves the budding of small, membrane-enclosed vesicles from a donor compartment, which then move through the cytoplasm and fuse with an acceptor compartment, delivering their cargo.

Lipids, including diacylglycerols, are integral components of the membranes that make up these transport vesicles. The synthesis of many lipids begins in the endoplasmic reticulum (ER). researchgate.net From the ER, these lipids can be incorporated into the membranes of transport vesicles that shuttle to the Golgi apparatus and then onward to other destinations like the plasma membrane, endosomes, or lysosomes. researchgate.net

While specific studies tracking the vesicular movement of this compound are limited, its structural similarity to other diacylglycerols suggests it would be a component of cellular membranes and thus be subject to vesicular transport. For instance, a related compound, 1,2-dipalmitoyl-sn-glycerol (B135180), is a known component of cellular membranes. nih.gov The incorporation of this compound into transport vesicles would be part of the general flow of membrane lipids through the secretory and endocytic pathways. This process ensures the distribution of newly synthesized lipids and the maintenance of the distinct lipid compositions of different organelles.

Research on other lipid molecules, such as phospholipids (B1166683), has demonstrated their transport via vesicles. For example, 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) has been used to coat nanoparticles to promote their transport across the blood-brain barrier, highlighting the role of such lipids in membrane fusion and transport processes. rsc.orgnih.gov This suggests that the physicochemical properties of the acyl chains, such as those in this compound, are important determinants of a lipid's behavior within a transport vesicle's membrane.

Research Findings on Related Diacylglycerol Transport

To provide context on the transport of similar molecules, the following table summarizes findings on related diacylglycerols and their transport mechanisms.

| Compound | Transport Mechanism | Key Findings |

| Ceramide | Lipid Transfer Protein (CERT) | CERT is crucial for the non-vesicular transfer of ceramide from the ER to the Golgi for sphingomyelin (B164518) synthesis. researchgate.net |

| 1,2-Dipalmitoyl-sn-glycerol | Cellular Localization | Found in cellular membranes and is a known activator of Protein Kinase C (PKC). nih.govcaymanchem.com |

| 1,2-Dimyristoyl-sn-glycero-3-phosphocholine | Vesicular Mimicry | Used to coat nanoparticles to facilitate their adhesion to and transport across biological membranes. rsc.orgnih.gov |

Molecular Interactions and Effector Binding of 1,2 Dipentadecanoyl Sn Glycerol

Protein Kinase C (PKC) Family Activation by 1,2-Dipentadecanoyl-sn-glycerol

The Protein Kinase C (PKC) family of serine/threonine kinases are principal targets of DAGs. The activation of PKC is a critical step in numerous cellular processes, including cell growth, differentiation, and apoptosis.

The PKC family consists of multiple isoforms, broadly classified into conventional (cPKCs), novel (nPKCs), and atypical (aPKCs) groups. Both cPKCs and nPKCs contain a C1 domain, which is the binding site for DAGs and phorbol (B1677699) esters. The binding of this compound to the C1 domain is a key event that induces the translocation of PKC from the cytosol to the plasma membrane, a prerequisite for its activation.

Research indicates that the structure of the diacylglycerol, including the length and degree of saturation of its fatty acyl chains, can lead to isoform-specific activation of PKC. nih.gov While direct studies on this compound are limited, research on other saturated DAGs suggests that the acyl chain length influences binding affinity. nih.gov For instance, studies with a range of saturated diacylglycerols have shown an optimal acyl chain length of around 14 carbons for binding to PKC isoforms. nih.gov This suggests that this compound, with its 15-carbon chains, would be an effective activator of PKC.

Some PKC isoforms exhibit differential affinities for various DAGs. For example, PKCα has been shown to have a reduced affinity for 1,2-dioctanoyl-sn-glycerol (B43705) compared to other isoforms. nih.govsigmaaldrich.com This isoform-specific preference is likely due to subtle differences in the architecture of the C1 domain among PKC isoforms. The translocation of PKC to the membrane upon DAG binding is a critical step for its function. This relocalization brings the kinase in proximity to its substrates and the membrane-associated cofactor, phosphatidylserine.

Table 1: PKC Isoform Characteristics and DAG Interaction

| PKC Isoform Class | C1 Domain | DAG Binding | Calcium Dependence |

| Conventional (cPKC) | Yes | Yes | Yes |

| Novel (nPKC) | Yes | Yes | No |

| Atypical (aPKC) | No | No | No |

The binding of this compound to the C1 domain of PKC induces significant conformational changes that lead to the enzyme's activation. In its inactive state, a pseudosubstrate sequence within the regulatory domain of PKC occupies the substrate-binding cavity of the catalytic domain, preventing its activity.

The interaction of DAG with the C1 domain, along with phosphatidylserine, causes a major allosteric shift. This change in conformation releases the pseudosubstrate from the active site, thereby activating the kinase. The C1 domain itself is a cysteine-rich motif that coordinates two zinc ions, forming a stable structure. The binding of DAG occurs in a groove on the surface of this domain.

Molecular modeling and docking studies have provided insights into the specific interactions between DAGs and the C1 domain. The glycerol (B35011) backbone of the DAG molecule forms hydrogen bonds with conserved residues within the binding groove. nih.gov The two acyl chains of the DAG molecule insert into the hydrophobic environment of the cell membrane, anchoring the PKC-DAG complex to the membrane. It is this membrane insertion that is believed to be a key driver of the conformational changes leading to PKC activation.

Chimaerin and RasGRP Family Interactions with this compound

Beyond the PKC family, this compound also serves as a crucial signaling molecule for other proteins containing C1 domains, notably the Chimaerins and RasGRP families.

The RasGRP family of proteins are guanine (B1146940) nucleotide exchange factors (GEFs) for Ras and Rap small GTPases. They play a critical role in T-cell activation and other cellular processes. RasGRPs possess a C1 domain that is structurally similar to that found in PKC, allowing them to bind diacylglycerols.

Upon T-cell receptor stimulation, the production of DAG, including species like this compound, leads to the recruitment of RasGRPs to the cell membrane. This translocation is essential for RasGRP to encounter and activate Ras, which is localized at the inner leaflet of the plasma membrane. The activation of Ras by RasGRP initiates downstream signaling cascades, such as the MAPK/ERK pathway, which are vital for T-cell proliferation and differentiation.

Chimaerins are a family of proteins that function as GTPase-activating proteins (GAPs) for the small GTPase Rac. nih.gov Unlike RasGRPs which activate small GTPases, Chimaerins inactivate Rac by stimulating its intrinsic GTP hydrolytic activity. nih.gov This function makes them important regulators of the actin cytoskeleton, cell migration, and neuronal development.

Chimaerins also contain a C1 domain that binds diacylglycerols. nih.gov The binding of DAG, such as this compound, to the C1 domain of chimaerins is thought to regulate their GAP activity and subcellular localization. nih.govnih.gov In some cellular contexts, DAG binding recruits chimaerins to the membrane, where they can interact with and inactivate Rac. nih.gov This provides a mechanism for the spatial and temporal control of Rac signaling in response to upstream signals that generate DAG. nih.gov However, some studies suggest that in certain cell types, the translocation of chimaerins may not solely depend on the canonical binding of diacylglycerol to their C1 domain. nih.gov

Interactions with Other Lipid-Binding Domains and Proteins (e.g., C1 domains)

The C1 domain is the most well-characterized DAG-binding module, and it is found in a variety of other signaling proteins beyond PKC, RasGRP, and chimaerins. These include the protein kinase D (PKD) family, M-Ras, and others. The binding of this compound to the C1 domains of these proteins is a conserved mechanism for their recruitment to membranes and subsequent activation or modulation of their function.

The recognition of membrane-embedded diacylglycerol by C1 domains is highly stereospecific, favoring the sn-1,2 isomer. nih.gov The interaction is stoichiometric and cannot be simply attributed to general perturbations of the membrane by DAG. nih.gov The hydrophobic acyl chains of the DAG molecule are critical for this interaction, as they insert into the membrane and stabilize the protein-membrane complex. While the glycerol backbone provides specificity through hydrogen bonding with the C1 domain, the nature of the acyl chains, such as their length and saturation, can fine-tune the binding affinity and the kinetics of the interaction.

Binding to Munc13 and Other C1 Domain-Containing Proteins

This compound, like other diacylglycerols, serves as a high-affinity ligand for the C1 domain, a cysteine-rich zinc-finger motif found in a variety of signaling proteins. mdpi.com Prominent among these are the Munc13 family of proteins, which are essential for the priming of synaptic vesicles, and the Protein Kinase C (PKC) isoforms, key regulators of numerous cellular pathways. acs.orgnih.gov

The interaction between diacylglycerols and the C1 domain is highly specific. Studies on Munc13-1 have identified key amino acid residues within the C1 domain that are crucial for this binding. Specifically, residues Trp-588, Ile-590, and Arg-592 have been shown to be essential for the binding of diacylglycerol analogs. nih.govnih.gov While direct binding data for this compound is limited, the conserved nature of the C1 domain and its ligand-binding pocket across different diacylglycerol species suggests a similar mode of interaction. The length of the acyl chains of diacylglycerols can influence the potency of activation of some effector proteins like PKC, with studies indicating an optimal chain length for maximal activation. nih.gov Given that the pentadecanoyl chains of the titular compound are intermediate in length, they are expected to facilitate effective binding to C1 domains.

The binding of diacylglycerols, including by extension this compound, to the C1 domain is a critical event that precedes the protein's translocation to the membrane. acs.org This interaction is a key mechanism for the spatial and temporal regulation of signaling pathways.

Recruitment of Cytosolic Proteins to Membranes by this compound

A primary consequence of the binding of this compound to C1 domain-containing proteins is the recruitment of these proteins from the cytosol to cellular membranes where the lipid is generated. acs.org This translocation is a fundamental principle of diacylglycerol-mediated signal transduction.

The insertion of the hydrophobic acyl chains of this compound into the lipid bilayer, coupled with the interaction of the C1 domain with the glycerol backbone, effectively anchors the effector protein to the membrane. This relocalization brings the proteins into close proximity with their substrates and other signaling partners, thereby initiating downstream signaling events. For instance, the recruitment of PKC to the plasma membrane by diacylglycerols is a prerequisite for its activation and the subsequent phosphorylation of its target proteins. nih.gov Similarly, the translocation of Munc13-1 to the presynaptic membrane is essential for its role in synaptic vesicle priming and neurotransmitter release. nih.govpnas.org

The efficiency of this recruitment can be modulated by the specific diacylglycerol species. While detailed studies on this compound are not extensively available, the general principle of membrane recruitment via C1 domain binding is a well-established paradigm for all signaling-competent diacylglycerols.

Conformational Changes Induced by this compound Binding

The binding of this compound to its effector proteins is not a passive anchoring event. It actively induces significant conformational changes within the protein, which are essential for its activation and the propagation of the signal.

Structural Basis of Protein-1,2-Dipentadecanoyl-sn-glycerol Interactions

The C1 domain, in its unbound state, often exists in a conformation where the ligand-binding site is partially occluded. nih.gov The interaction with diacylglycerol, such as this compound, triggers a conformational shift that exposes a hydrophobic groove on the surface of the C1 domain. This allows the acyl chains of the diacylglycerol molecule to insert into this groove, while the glycerol backbone forms hydrogen bonds with conserved residues within the C1 domain.

This induced-fit mechanism ensures a high degree of specificity and affinity in the binding interaction. The structural rearrangements are not limited to the C1 domain itself but can also allosterically influence other domains within the protein, leading to a fully active conformation. For Munc13-1, this conformational change is thought to relieve an autoinhibitory constraint, allowing it to engage with the synaptic fusion machinery. nih.gov

Impact on Enzyme Activity and Substrate Accessibility

The conformational changes induced by this compound binding have a direct and profound impact on the enzymatic activity of its effector proteins. In the case of Protein Kinase C, the diacylglycerol-induced conformational change displaces a pseudosubstrate domain from the enzyme's active site. This unmasking of the catalytic site allows for the binding and phosphorylation of substrate proteins, thus propagating the signaling cascade. nih.gov

For Munc13-1, which is not an enzyme but a crucial scaffolding protein, the conformational shift induced by diacylglycerol binding is thought to promote its interaction with other components of the neurotransmitter release machinery, such as SNARE proteins. pnas.org This facilitates the assembly of the fusion complex, a critical step in synaptic vesicle exocytosis. The potency of different diacylglycerol species in activating PKC has been shown to be dependent on their acyl chain composition, suggesting that subtle differences in the conformational changes induced by various DAGs can fine-tune the cellular response. nih.gov

Roles of 1,2 Dipentadecanoyl Sn Glycerol in Cellular Signaling Pathways

Phospholipase C-Mediated Generation of 1,2-Dipentadecanoyl-sn-glycerol Signaling

The canonical pathway for the production of 1,2-DAG involves the enzyme Phospholipase C (PLC). PLC is activated by a variety of cell surface receptors and proceeds to cleave the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2). This enzymatic action yields two distinct second messengers: the water-soluble inositol (B14025) 1,4,5-trisphosphate (IP3) and the lipid-soluble 1,2-diacylglycerol, which remains embedded in the plasma membrane.

The generation of 1,2-DAG, including species like this compound, is initiated by the activation of specific PLC isozymes. Mammalian cells express several classes of PLCs, each with distinct mechanisms of activation, allowing for tailored responses to different stimuli. nih.gov

PLCβ (beta) Isozymes : These are primarily activated by G-protein coupled receptors (GPCRs). Specifically, the Gαq family of G-proteins and Gβγ subunits released from other G-proteins can directly bind to and activate PLCβ isozymes. nih.govuni.lu

PLCγ (gamma) Isozymes : This class is activated by receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases. Upon ligand binding, these receptors phosphorylate PLCγ, leading to its activation. uni.lunih.gov

Other PLC Isozymes : Other isozymes like PLCδ, PLCε, PLCζ, and PLCη are regulated by various factors, including intracellular calcium levels and small G-proteins of the Ras and Rho families. uni.lunih.gov

The activation of any of these PLC isozymes results in the rapid, localized production of 1,2-DAG at the plasma membrane, where it can engage with its downstream targets. nih.govsigmaaldrich.com

| PLC Isozyme Family | Primary Activators | Cellular Context |

| PLCβ | Gαq and Gβγ subunits of heterotrimeric G-proteins | GPCR signaling (e.g., hormones, neurotransmitters) |

| PLCγ | Receptor and non-receptor tyrosine kinases | Growth factor signaling, immune responses |

| PLCδ | Elevated intracellular Ca²⁺, PtdIns(4,5)P₂ binding | General Ca²⁺-dependent signaling |

| PLCε | Ras and Rho family small GTPases | Regulation of cell growth and motility |

| PLCη | Linked to GPCRs and neuronal activity | Neuronal signaling |

| PLCζ | Implicated in fertilization | Oocyte activation |

The simultaneous generation of IP3 and 1,2-DAG from PIP2 creates two parallel signaling arms that exhibit significant crosstalk. nih.gov IP3 is a small, water-soluble molecule that diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) ions. nih.govmdpi.comsigmaaldrich.com

This elevation of intracellular Ca²⁺ works in concert with the 1,2-DAG signal. Many of the primary effectors of 1,2-DAG, such as the conventional isoforms of Protein Kinase C (PKC), require both 1,2-DAG binding and elevated Ca²⁺ for their full activation. caymanchem.commedchemexpress.com In this synergistic relationship, 1,2-DAG serves to recruit the kinase to the membrane, while Ca²⁺ induces a conformational change that renders the enzyme active. However, in some cell types, such as the liver, the two pathways can operate in a more separate fashion. mdpi.com

Involvement in G-Protein Coupled Receptor (GPCR) Signaling Cascades

GPCRs are a vast family of cell surface receptors that detect a wide array of extracellular molecules and activate intracellular signaling cascades through heterotrimeric G-proteins. nih.govnih.gov A significant subset of these receptors signals through the generation of 1,2-DAG.

The activation of the 1,2-DAG pathway is initiated when a ligand, such as a hormone or neurotransmitter, binds to a GPCR that couples to the Gq family of G-proteins (Gαq/11). nih.govmdpi.com This binding event causes the Gαq subunit to exchange GDP for GTP, leading to its activation. The activated Gαq subunit then directly stimulates PLCβ. mdpi.comox.ac.uk This mechanism ensures that the production of second messengers like this compound is tightly linked to the activation of specific receptors.

Examples of GPCRs that activate the PLC/DAG pathway include:

α1-Adrenergic receptors : Respond to epinephrine (B1671497) and norepinephrine, involved in smooth muscle contraction. mdpi.com

M1 and M3 Muscarinic acetylcholine (B1216132) receptors : Activated by acetylcholine, important in the central nervous system and smooth muscle.

Angiotensin II receptors : Bind the hormone angiotensin II, playing a key role in blood pressure regulation. mdpi.com

Vasopressin receptors : Respond to vasopressin to regulate water balance and blood pressure. mdpi.com

Once generated at the membrane, 1,2-DAG recruits and activates a variety of downstream effector proteins, which propagate the signal by phosphorylating other proteins or by initiating other cellular events.

Protein Kinase C (PKC) : This is the most well-characterized effector of 1,2-DAG. PKC isoforms are serine/threonine kinases that regulate a wide range of cellular processes. Conventional (cPKC) and novel (nPKC) isoforms contain a C1 domain that directly binds 1,2-DAG. sigmaaldrich.com

Protein Kinase D (PKD) : A family of serine/threonine kinases that are activated downstream of PKC. sigmaaldrich.com

Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs) : These proteins are exchange factors for the small G-protein Ras and are directly activated by 1,2-DAG binding.

Transient Receptor Potential (TRP) Channels : Certain TRP cation channels (TRPC3, TRPC6, TRPC7) can be directly activated by 1,2-DAG, leading to an influx of Ca²⁺ and other cations, further modulating the cellular signal. nih.govmedchemexpress.com

Regulation of Membrane Fusion and Vesicular Trafficking by this compound

Beyond its role in activating kinases, the biophysical properties of 1,2-DAG, including this compound, allow it to directly influence membrane dynamics. The accumulation of 1,2-DAG in a lipid bilayer can induce negative membrane curvature, a geometric change that lowers the energy barrier for membrane fusion and fission events.

This function is critical for vesicular trafficking, the process by which cells transport molecules within membrane-bound vesicles. Research indicates that 1,2-DAG is involved in several trafficking steps:

Formation of Multivesicular Bodies (MVBs) : 1,2-DAG plays a role in the inward budding of vesicles into endosomes to form MVBs, which are important for protein sorting and degradation.

Exosome Secretion : MVBs can fuse with the plasma membrane to release their internal vesicles as exosomes, a process influenced by 1,2-DAG.

Vesicle Fusion : 1,2-DAG generated at the plasma membrane can facilitate the fusion of incoming vesicles, such as synaptic vesicles, with the membrane to release their contents. This is thought to occur by creating localized membrane instability that promotes the action of the SNARE fusion machinery.

Role in Synaptic Vesicle Release and Neurotransmission in Model Systems

Diacylglycerols, including by extension this compound, are crucial for the efficient release of neurotransmitters at the synapse. pnas.org The process of neurotransmission relies on the fusion of synaptic vesicles with the presynaptic membrane, a process known as exocytosis. nih.govnih.gov Scientific models have demonstrated that DAGs are essential co-factors in the priming and release of these vesicles. nih.govnih.gov

One of the key effector proteins for DAG in this process is Munc13. nih.govnih.gov In reconstituted systems, DAG has been shown to bind to the C1 domain of Munc13, which in turn accelerates the assembly of the SNARE complex—the core machinery that drives membrane fusion. nih.govnih.gov Studies using in vitro reconstitution of the core protein machinery for synaptic vesicle release have shown that low concentrations of DAG can significantly accelerate the rate of Ca²⁺-dependent release, while higher concentrations can lead to increased spontaneous release. nih.govnih.gov Furthermore, DAG increases the number of docked, release-ready vesicles. nih.gov This indicates that the presence of this compound in the presynaptic membrane can enhance the efficiency and speed of neurotransmission. Studies on rat brain striatal synaptosomes have also shown that cell-permeable DAGs can stimulate the release of neurotransmitters like dopamine (B1211576) and serotonin (B10506), further supporting the role of this lipid class in modulating synaptic output. nih.gov

Table 1: Research Findings on the Role of Diacylglycerols (DAGs) in Neurotransmission

| Finding | Model System/Method | Key Protein(s) Involved | Reference |

| DAG accelerates Ca²⁺-dependent vesicle release. | In vitro reconstitution | Munc13, SNAREs | nih.govnih.gov |

| DAG increases the number of release-ready vesicles. | In vitro reconstitution | Munc13, Munc18 | nih.govnih.gov |

| DAG stimulates dopamine and serotonin release. | Rat striatal synaptosomes | Protein Kinase C | nih.gov |

| DAG signaling is critical for synaptic plasticity. | Hippocampal neurons | Protein Kinase C, DGKζ | nih.gov |

Modulation of Endocytosis and Exocytosis

The function of this compound extends to the broader regulation of vesicular trafficking, encompassing both exocytosis and endocytosis. Exocytosis is the process by which cells release substances, such as neurotransmitters and hormones, and is fundamentally linked to the roles described in the previous section. nih.gov The involvement of DAG in promoting membrane fusion is a key aspect of its modulatory role in exocytosis. nih.gov

Following exocytosis, the vesicle membrane must be retrieved from the plasma membrane through endocytosis to maintain cellular homeostasis and recycle synaptic vesicles. nih.gov While the primary role of DAG is associated with promoting the membrane curvature needed for fusion (exocytosis), the signaling pathways it initiates can also influence the subsequent endocytic process. For instance, in trypanosomatids, DAG has been shown to stimulate the endocytosis of transferrin, a process dependent on tyrosine kinase activity. plos.org The activation of PKC by DAG is a central mechanism; PKC can phosphorylate numerous proteins involved in both exocytosis and endocytosis, thereby coordinating the entire vesicle cycle. conicet.gov.ar

Modulation of Ion Channel Activity and Cellular Excitability by this compound

The influence of this compound on cellular excitability is largely mediated through its effects on ion channels. As a key signaling lipid, it can modulate channel function both directly and indirectly.

Direct and Indirect Effects on Ion Channel Function

Diacylglycerols can exert direct effects on certain ion channels. For example, members of the Transient Receptor Potential Canonical (TRPC) family of cation channels are proposed to be directly activated by DAG. nih.gov Structural and functional studies suggest that DAG binds to specific lipid interaction sites within the channel protein, leading to a sensitized state that allows for faster activation. nih.gov

More commonly, the effects of this compound on ion channels are indirect, mediated by the activation of Protein Kinase C (PKC). nih.gov Once activated by DAG, PKC can phosphorylate a wide array of ion channels, altering their gating properties, conductance, and membrane localization. wikipedia.orgnih.gov For instance, PKC-mediated phosphorylation has been shown to regulate calcium-dependent potassium channels and the Na⁺/H⁺ exchanger. nih.gov In cardiomyocytes, DAG-dependent stimulation of PKC can modulate the cardiac sodium current (INa). ahajournals.org

Implications for Neuronal and Muscle Cell Excitability in In Vitro Models

The modulation of ion channels by this compound has profound implications for the excitability of neurons and muscle cells. In neurons, the DAG-mediated enhancement of neurotransmitter release directly contributes to synaptic strength and plasticity, which are fundamental aspects of neuronal excitability. nih.govjneurosci.org By influencing the activity of channels that control the resting membrane potential and the shape of action potentials, such as potassium and calcium channels, DAG signaling can fine-tune neuronal firing patterns. nih.gov

In muscle cells, DAG signaling is also critical. The regulation of nicotinic acetylcholine receptors (AChRs), which are ligand-gated ion channels essential for neuromuscular transmission, can be modulated by DAG levels. nih.gov Studies have shown that altering DAG levels can change the cell surface distribution of AChRs, an effect mediated through PKC and Protein Kinase D (PKD). nih.gov Furthermore, the process of excitation-contraction coupling in skeletal muscle may be influenced by the IP3/DAG signaling pathway, where the release of intracellular calcium, initiated by IP3, is a key step. nih.gov

Influence on Gene Expression and Transcriptional Regulation

The signaling cascades initiated by this compound ultimately reach the nucleus, where they can exert significant control over gene expression and transcriptional regulation.

Activation of Transcription Factors by this compound Signaling

A primary mechanism by which this compound influences gene expression is through the activation of PKC. nih.gov Activated PKC can phosphorylate a variety of downstream targets, including transcription factors or their inhibitory proteins, which then translocate to the nucleus to regulate the expression of target genes. nih.gov

This pathway is implicated in a wide range of cellular processes. For example, PKC activation can lead to the stimulation of transcription factors like NF-κB and AP-1, which are involved in immune responses, cell proliferation, and survival. nih.govnih.gov In hypothalamic neuronal cells, the PKC pathway has been shown to regulate the expression of the gonadotropin-releasing hormone (GnRH) gene by affecting the binding of multiple transcription factors, including Oct-1 and Dlx2. oup.com The activation of PKC by DAG and its subsequent influence on transcription factors represent a crucial link between signals received at the cell surface and long-term changes in cellular function through altered gene expression. nih.gov

Biological Functions of 1,2 Dipentadecanoyl Sn Glycerol in Model Systems

Roles in Cell Proliferation and Differentiation in Cell Culture Models

No specific studies were identified that investigated the role of 1,2-Dipentadecanoyl-sn-glycerol in cell proliferation and differentiation in cell culture models.

There is no available research data on the specific effects of this compound on the regulation of cell cycle progression.

Information regarding the induction of specific differentiation programs in any cellular model by this compound is not present in the reviewed scientific literature.

Contribution to Immune Cell Activation and Inflammatory Responses in Pre-clinical Models

No pre-clinical studies were identified that investigate the contribution of this compound to immune cell activation or inflammatory responses.

Signaling in Lymphocyte Activation and Cytokine Production

Diacylglycerols are well-established second messengers in the activation of lymphocytes. They are typically produced following the hydrolysis of membrane phospholipids (B1166683) and are essential for activating protein kinase C (PKC) isoforms, which in turn phosphorylate downstream targets to initiate signaling cascades leading to lymphocyte activation, proliferation, and cytokine production.

While the general class of diacylglycerols is known to be crucial for these processes, specific research detailing the direct effects of this compound on lymphocyte activation and cytokine production is limited. However, studies on similar diacylglycerols suggest that the nature of the fatty acid chains can influence the magnitude and duration of PKC activation. Therefore, it is plausible that this compound participates in these pathways, though its specific role and efficacy compared to other DAGs are not well-documented.

Role in Macrophage Function and Phagocytosis

Macrophages are critical cells of the innate immune system, and phagocytosis is one of their primary functions. mdpi.com The process of engulfing pathogens, cellular debris, and foreign particles is tightly regulated by a complex network of signaling events. mdpi.com Diacylglycerols are implicated in these pathways, often downstream of receptor engagement, leading to the activation of PKC and other signaling molecules that orchestrate the cytoskeletal rearrangements necessary for phagosome formation. mdpi.com

Research has shown that the stimulation of phagocytosis can trigger the release of various mediators, including cytokines and chemokines, which regulate the inflammatory response. mdpi.com The activation of macrophages by various stimuli can lead to the production of pro-inflammatory molecules. mdpi.com While the direct involvement of this compound in macrophage phagocytosis has not been extensively studied, the general role of DAGs in this process is well-established. For instance, studies using other diacylglycerols, such as 1,2-dioctanoyl-sn-glycerol (B43705), have shown stimulation of neutrophil activity, which are also phagocytic cells. nih.gov

Significance in Lipid Metabolism and Energy Homeostasis in Animal Models

Diacylglycerols are central to lipid metabolism, serving as precursors for the synthesis of triacylglycerols (TAGs), the primary form of energy storage, and phospholipids, the main components of cell membranes. nih.gov They are also key signaling molecules that can influence metabolic pathways. nih.gov

Interplay with Insulin (B600854) Signaling and Glucose Uptake in Rodent Studies

Insulin is a key regulator of glucose homeostasis, and its signaling pathway is complex and tightly regulated. In skeletal muscle, insulin stimulates glucose uptake, a process that can be modulated by intracellular lipid molecules. nih.gov Studies in rats have shown that insulin treatment increases the concentration of total diacylglycerols in skeletal muscle. nih.gov This increase is thought to be primarily due to de novo synthesis from glucose, an effect that occurs downstream of insulin-stimulated glucose transport. nih.gov

The accumulation of certain diacylglycerol species in tissues like skeletal muscle and liver has been linked to insulin resistance. These DAGs can activate specific PKC isoforms that phosphorylate the insulin receptor or its substrates, leading to impaired insulin signaling. While these studies have identified various DAG species, specific research focusing on the role of this compound in insulin signaling and glucose uptake in rodent models is not widely available. However, the general principle of DAG-mediated modulation of insulin action is a critical area of metabolic research. nih.gov

Table 1: General Effects of Diacylglycerols on Insulin Signaling in Rodent Models

| Observation | Model System | Mechanism | Reference |

| Increased DAG concentration | Isolated rat hemidiaphragms | De novo synthesis from glucose following insulin stimulation. | nih.gov |

| Modulation of insulin receptor signal | Rat skeletal muscle | Potential to participate in the transmission or modulation of the insulin receptor signal. | nih.gov |

Regulation of Adipogenesis and Lipolysis

Adipogenesis is the process of cell differentiation by which pre-adipocytes become mature adipocytes, the primary fat-storing cells. Lipolysis is the breakdown of stored triacylglycerols into glycerol (B35011) and free fatty acids, which are then released for use as energy by other tissues. nih.gov Both processes are hormonally and enzymatically regulated. nih.gov

Diacylglycerols are intermediates in both the synthesis of TAGs during adipogenesis and their breakdown during lipolysis. nih.gov During lipolysis, TAGs are sequentially hydrolyzed to DAGs and then to monoacylglycerols. nih.gov The levels of specific DAG species can therefore influence these processes. While the precise role of this compound in regulating adipogenesis and lipolysis has not been specifically detailed in the literature, the general involvement of DAGs is fundamental. For example, the accumulation of DAGs can activate signaling pathways that modulate the activity of key enzymes like hormone-sensitive lipase (B570770) (HSL) and adipose triglyceride lipase (ATGL). nih.gov

Impact on Neural Plasticity and Synaptic Function in In Vitro Systems

Neural plasticity refers to the ability of the nervous system to change its structure and function in response to experience. nih.gov This includes changes in synaptic strength, which are believed to underlie learning and memory. nih.gov Diacylglycerols are important signaling molecules in the brain, where they activate PKC, a key enzyme in many forms of synaptic plasticity.

Modulation of Long-Term Potentiation (LTP) and Depression (LTD)